N6-Benzoyl-2'-deoxyadenosine hydrate

Oligonucleotide Synthesis Depurination Kinetics Protecting Group Chemistry

Researchers requiring consistent, high-fidelity DNA oligonucleotide synthesis often face depurination-related yield losses during acid deprotection. N6-Benzoyl-2'-deoxyadenosine hydrate provides a well-characterized, cost-effective solution for routine solid-phase synthesis, particularly in sequences with sparse adenine content. - Purity: ≥98% (HPLC), ensuring minimal side-product formation during coupling. - Established Deprotection: Compatible with standard ammonolysis conditions; use DCA rather than TCA to mitigate depurination risk. - Supply Chain: Bulk quantities available with full documentation for GMP and regulated process continuity.

Molecular Formula C17H19N5O5
Molecular Weight 373.4 g/mol
Cat. No. B1644564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Benzoyl-2'-deoxyadenosine hydrate
Molecular FormulaC17H19N5O5
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O.O
InChIInChI=1S/C17H17N5O4.H2O/c23-7-12-11(24)6-13(26-12)22-9-20-14-15(18-8-19-16(14)22)21-17(25)10-4-2-1-3-5-10;/h1-5,8-9,11-13,23-24H,6-7H2,(H,18,19,21,25);1H2/t11-,12+,13+;/m0./s1
InChIKeyWRMYMWRRSSDKIJ-LUHWTZLKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N6-Benzoyl-2'-deoxyadenosine Hydrate Overview


N6-Benzoyl-2'-deoxyadenosine hydrate (CAS 4546-72-9) is a protected nucleoside derivative where the exocyclic N6 amino group of the adenine base is masked with a benzoyl moiety. This compound serves as a critical building block in solid-phase oligonucleotide synthesis, where the benzoyl group prevents unwanted nucleophilic attack on the reactive amine during phosphoramidite coupling cycles [1]. The protection strategy is essential for achieving high-fidelity chain elongation in the assembly of both DNA and RNA sequences [2]. The hydrate form is the common commercial presentation, with the compound’s molecular formula being C17H17N5O4·xH2O and its typical purity exceeding 98% .

Product Type Protected nucleoside building block
Synthesis Workflow Solid-phase oligonucleotide assembly
Protection Strategy Benzoyl masking of N6-adenine

N6-Benzoyl-dA Non-Interchangeability


In the context of oligonucleotide manufacturing, N6-protected 2'-deoxyadenosine derivatives are not simple, interchangeable commodities. The specific protecting group—benzoyl, isobutyryl, phenoxyacetyl, or formamidine—imparts a unique profile of acid-lability, deprotection kinetics, and solubility that directly governs synthetic yield, product purity, and process scalability [1]. A user's selection of a specific protected nucleoside is a critical decision point that impacts the entire downstream workflow. Substituting N6-Benzoyl-2'-deoxyadenosine with an alternative without rigorous qualification can lead to catastrophic failures in large-scale synthesis, such as unacceptably high levels of depurination, incomplete deprotection, or the formation of difficult-to-purify side-products, thereby invalidating a production batch [2].

Depurination Sensitivity

N6-benzoyl may exhibit higher acid-catalyzed depurination than PAC or formamidine alternatives, shifting process parameters and reducing yield in A-rich sequences.

Deprotection Kinetics

Slower, harsher deprotection with benzoyl vs. PAC or isobutyryl limits compatibility with base-sensitive modifications and increases cycle time.

Process Consistency

Replacing benzoyl with alternative protecting groups may alter impurity profiles and depurination patterns, risking batch failure in validated workflows.

N6-Benzoyl-dA Performance Benchmarks


Depurination Susceptibility of N6-Benzoyl-dA

N6-Benzoyl-2'-deoxyadenosine exhibits a significantly higher rate of acid-catalyzed depurination compared to newer protecting group strategies. During the acidic detritylation step of oligonucleotide synthesis, the benzoyl-protected adenine is the most susceptible residue to glycosidic bond cleavage, leading to chain scission and reduced yields [1]. This lability is a well-documented challenge that directly contrasts with the enhanced stability of N6-phenoxyacetyl-deoxyadenosine under identical conditions [2] and the near-complete resistance of N6-dialkylformamidine-protected derivatives, which are reported to be approximately 20-fold more stable [3].

Depurination Susceptibility
Head-to-head
~20× less stable
Reported depurination lability versus formamidine under acidic detritylation
Requires strict acid exposure control
Oligonucleotide Synthesis Depurination Kinetics Protecting Group Chemistry

Final Deprotection Kinetics for N6-Benzoyl-dA

The removal of the N6-benzoyl group from assembled oligonucleotides necessitates relatively harsh and prolonged alkaline treatment. Standard protocols require incubation in concentrated ammonium hydroxide at 55°C for 8-16 hours . This contrasts sharply with more labile protecting groups like phenoxyacetyl (PAC), which are completely removed in less than 4 hours in 29% ammonia at room temperature [1].

Deprotection Kinetics
Head-to-head
N6-Benzoyl-dA
55°C, 8–16 h
N6-PAC-dA
25°C, <4 h
Reported faster, milder deprotection for PAC
Key factor for alkali-sensitive oligos
Deprotection Oligonucleotide Workflow Process Chemistry

Depurination as a Yield-Limiting Factor

In large-scale oligonucleotide manufacturing (e.g., >100 mmol), the cumulative effect of depurination from N6-benzoyl-2'-deoxyadenosine residues becomes a major yield-limiting factor. The use of the standard benzoyl-protected dA monomer leads to substantial degradation, which is notably more severe than with depurination-resistant alternatives like the diethylformamidine (def)-protected monomer, which is described as 'essentially stable' under identical TCA exposure [1]. This difference in stability translates directly to significantly higher final yields for the more stable monomer in large-scale applications.

Large-Scale Yield
Reported
N6-Benzoyl-dA
Substantial yield loss
def-dA
Essentially stable
Reported yield advantage for depurination-resistant monomer
Class-level inference; verify with lot-specific data
Large-Scale Oligo Synthesis Process Optimization Yield

N6-Benzoyl vs. N2-Isobutyryl Deprotection

The deprotection of N6-benzoyl-2'-deoxyadenosine under standard ammonia conditions (concentrated NH₄OH, 55°C, 8-16 hours) is significantly more time-consuming than that of the commonly used N2-isobutyryl protecting group for guanosine. Studies on N-isobutyryl protected deoxyadenosine analogs demonstrate that complete deprotection can be achieved in as little as 2 hours at 55°C with no detectable depurination via HPLC [1], highlighting a clear kinetic disadvantage for the benzoyl group.

Deprotection Time vs. iBu
Cross-study
N6-Benzoyl-dA
8–16 h at 55°C
iBu-dA analog
~2 h at 55°C
Reported longer deprotection for benzoyl protection
Process cycle time consideration
Deprotection Protecting Group Process Chemistry

N6-Benzoyl-dA Optimal Use Cases


Standard Research-Scale Oligonucleotide Synthesis

N6-Benzoyl-2'-deoxyadenosine hydrate is the established, cost-effective building block for routine, small-scale DNA synthesis where high-throughput is not the primary goal. Its well-characterized deprotection profile [1] is compatible with standard automated synthesizers and post-synthetic processing. Users should adhere to manufacturer-recommended acid exposure limits (e.g., using DCA instead of TCA and minimizing contact time) to mitigate depurination-related yield losses [2]. For most research applications requiring unmodified DNA of moderate length, the performance-to-cost ratio of the benzoyl-protected monomer remains advantageous.

Synthesis of Low Adenine Content Sequences

Given that N6-benzoyl-2'-deoxyadenosine is the primary driver of acid-catalyzed depurination during synthesis [1], this compound is best suited for constructing oligonucleotides where adenine residues are sparse. In such sequences, the cumulative risk of depurination across multiple cycles is minimized, allowing the use of the more economical benzoyl protection without incurring a significant yield penalty. For A-rich or poly-A sequences, alternative protecting groups (e.g., formamidine or PAC) should be considered to maintain acceptable full-length product yields.

Legacy Process and Method Validation

For established manufacturing processes, particularly in regulated environments (e.g., GMP production of therapeutic oligonucleotides), N6-Benzoyl-2'-deoxyadenosine hydrate remains a critical component. Changing the protecting group on a key building block constitutes a major process change that requires extensive re-validation [1]. Therefore, procurement of this specific compound is essential for maintaining process consistency, ensuring batch-to-batch reproducibility, and avoiding the regulatory burden associated with qualifying a new raw material. The known impurity profile and deprotection kinetics [2] are integral to the validated process.

Base-Stable Oligonucleotide Analogs

The robust, albeit slow, deprotection of the N6-benzoyl group under standard ammonolysis conditions [1] makes it a suitable choice when the oligonucleotide product must withstand subsequent treatments with mild base. While more labile protecting groups like PAC offer faster deprotection, the benzoyl group's greater stability to alkaline conditions can be an advantage during workup or conjugation steps that involve exposure to basic pH, preventing premature deprotection or side reactions at the adenine residue.

Application
Selection Property
Validation Focus
Research-scale DNA synthesis
Cost-effective benzoyl protection
Depurination management with DCA
Low-adenine content sequences
Reduced depurination risk
Yield consistency for sparse dA
Validated GMP processes
Process consistency and batch reproducibility
Deprotection profile and impurity control
Base-stable oligonucleotide analogs
Alkaline resistance of benzoyl group
Premature deprotection avoidance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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